(Z)-3-methylpent-2-enoic acid

Catalog No.
S678731
CAS No.
3675-21-6
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-methylpent-2-enoic acid

CAS Number

3675-21-6

Product Name

(Z)-3-methylpent-2-enoic acid

IUPAC Name

(Z)-3-methylpent-2-enoic acid

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4-

InChI Key

RSFQOQOSOMBPEJ-PLNGDYQASA-N

SMILES

CCC(=CC(=O)O)C

Canonical SMILES

CCC(=CC(=O)O)C

Isomeric SMILES

CC/C(=C\C(=O)O)/C

The exact mass of the compound (Z)-3-methylpent-2-enoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3932. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

(Z)-3-methylpent-2-enoic acid is a branched, short-chain, alpha,beta-unsaturated carboxylic acid. Its defining procurement-relevant characteristic is the specific (Z)- or *cis*-geometry of its carbon-carbon double bond. This stereochemistry is a critical determinant of its biological activity and chemical reactivity, distinguishing it from its (E)-isomer and other structurally similar unsaturated acids. Its utility is primarily found in applications where precise molecular geometry dictates function, such as in chemical ecology and the synthesis of stereospecific molecules. [1]

Substituting (Z)-3-methylpent-2-enoic acid with its (E)-*trans* isomer or other close analogs like tiglic acid is not viable for most specialized applications. The biological activity of many unsaturated compounds, particularly insect pheromones, is strictly dependent on geometric isomerism; the incorrect isomer is often biologically inactive or even inhibitory. [1] Similarly, in flavor and fragrance applications, the sensory profile is dictated by stereochemistry, as seen in the distinct odors of the cis/trans pair angelic acid and tiglic acid. [2] Furthermore, (Z)-isomers can be less thermodynamically stable than their (E)-counterparts and may require specific handling conditions to prevent isomerization, making the choice to procure the (Z)-form a deliberate decision for its unique functional properties, not its stability. [2]

Isomeric Purity is a Prerequisite for Biological Activity in Insect Chemical Communication

While the specific pheromone blend for the Southern Flannel Moth (*Megalopyge opercularis*) is a subject of ongoing research, the principle of isomeric specificity in moth pheromones is well-established and absolute. [1] In a definitive example with the pine processionary moth, the (Z)-isomer of a pheromone component is the key attractant, while the (E)-isomer is not only inactive but can be inhibitory, significantly reducing trap catches even when present at levels as low as 3-10%. [2] This demonstrates that for applications in chemical ecology, achieving biological activity is contingent on using the correct, geometrically pure isomer.

Evidence DimensionBehavioral Response (Field Trap Catches)
Target Compound DataHigh trap catches (for pure (Z)-isomer of a representative moth pheromone)
Comparator Or Baseline(E)-isomer of the same pheromone: Low to no trap catches and inhibitory effects.
Quantified DifferenceA 3-10% presence of the (E)-isomer caused a significant decrease in trap catches compared to the pure (Z)-isomer.
ConditionsField trapping experiments for the pine processionary moth (*Thaumetopoea pityocampa*).

For researchers developing species-specific pest management lures or studying insect behavior, procuring the geometrically pure (Z)-isomer is non-negotiable, as substitution with an (E)-isomer or a mixture would likely result in complete application failure.

Geometric Configuration Defines Organoleptic Profile, Differentiating it from Common Analogs

The geometry of short-chain unsaturated acids is a primary determinant of their sensory properties, making isomers non-interchangeable in flavor and fragrance formulations. A close structural analog, Angelic acid ((Z)-2-methylbut-2-enoic acid), is characterized by a 'biting acid taste and pungent sour odour'. [1] In stark contrast, its (E)-isomer, tiglic acid, possesses a 'sweet, warm, spicy odour'. [2] This clear sensory differentiation in a closely related cis/trans pair establishes that the (Z)-configuration of the target compound is essential for producing a specific, intended organoleptic profile that cannot be replicated by its (E)-isomer or other common substitutes.

Evidence DimensionOdor Profile
Target Compound DataBy analogy, expected to have a unique profile tied to its (Z)-geometry.
Comparator Or BaselineAngelic acid ((Z)-isomer analog): 'Pungent, sour'. Tiglic acid ((E)-isomer analog): 'Sweet, warm, spicy'.
Quantified DifferenceQualitatively distinct and opposing odor characteristics between (Z) and (E) isomers of a benchmark analog.
ConditionsStandard organoleptic analysis of Angelic and Tiglic acids.

Procurement of the specific (Z)-isomer is required for formulators seeking to create a precise and reproducible flavor or fragrance, as substitution with the (E)-isomer would result in a fundamentally different and unintended sensory outcome.

Component for Investigational Species-Specific Insect Attractants

Based on the absolute requirement for isomeric purity in moth pheromones, this compound is a candidate for use in developing or studying chemical attractants for pest management, particularly for species like the Southern Flannel Moth (*Megalopyge opercularis*). [1]

Development of Unique Flavor and Fragrance Profiles

The critical role of (Z)-geometry in defining the pungent and sour notes of analogous short-chain acids makes this compound suitable for creating novel, specific sensory profiles in food and perfumery that cannot be achieved with more common (E)-isomers. [2]

Stereospecific Precursor in Organic Synthesis

The defined (Z)-geometry of the double bond makes this compound a valuable starting material for complex syntheses where stereochemistry must be precisely controlled in subsequent reaction steps, such as in the formation of specific cyclic or polyfunctional molecules.

Reference Standard for Isomer-Specific Analytical Methods

As a high-purity standard, this compound is essential for the development and validation of analytical methods (e.g., GC-MS, HPLC) designed to separate and quantify the (Z)- and (E)-isomers of 3-methylpent-2-enoic acid in complex matrices like natural extracts or reaction mixtures.

XLogP3

1.7

Other CAS

3675-21-6

Wikipedia

(Z)-3-methylpent-2-enoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Last modified: 08-15-2023

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